1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with a molecular formula of C29H32FN5. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile involves multiple steps. One common synthetic route includes the reaction of 4-fluorobenzylpiperazine with a suitable pyrido[1,2-a]benzimidazole derivative under controlled conditions. The reaction typically requires a solvent such as toluene and may involve the use of catalysts or reagents like activated carbon . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Industry: It is used in the development of new pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it acts as a competitive inhibitor of tyrosinase, an enzyme involved in melanin production. This inhibition is achieved through binding to the active site of the enzyme, preventing the conversion of substrates like L-tyrosine into melanin .
Comparison with Similar Compounds
Compared to other similar compounds, 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile stands out due to its unique combination of a fluorobenzyl group and a piperazine ring. Similar compounds include:
- 1-[4-(3-Fluoro-4-methoxybenzyl)-1-piperazinyl]-2-isopentyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 1-[4-(5-Fluoro-2-methoxybenzyl)-1-piperazinyl]-2-isopentyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 1-[4-(3,4-Dichlorobenzyl)-1-piperazinyl]-2-isopentyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
These compounds share structural similarities but differ in their specific substituents, which can influence their biological activities and applications.
Properties
Molecular Formula |
C29H32FN5 |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C29H32FN5/c1-20(2)8-13-24-21(3)25(18-31)28-32-26-6-4-5-7-27(26)35(28)29(24)34-16-14-33(15-17-34)19-22-9-11-23(30)12-10-22/h4-7,9-12,20H,8,13-17,19H2,1-3H3 |
InChI Key |
SOJYRIIHAYIGRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC(C)C)N4CCN(CC4)CC5=CC=C(C=C5)F)C#N |
Origin of Product |
United States |
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